Single-Step Gold-Catalyzed Domino Synthesis versus Multi-Step Traditional Routes: Step-Count and Efficiency Advantage
Chrysen-6(5H)-one derivatives can be assembled in a single preparative step via a gold-catalyzed domino process that constructs the B and C rings of the steroid-like chrysenone framework simultaneously. Hildebrandt et al. (2006) demonstrated the facile formation of a chrysenone derivative in one step using AuCl₃ catalysis, involving a benzopyrylium cation intermediate and an intramolecular [3+2] cycloaddition [1]. By contrast, the Collins and Cullen (1988) route to tetrahydrochrysen-6(5H)-one derivatives requires sequential alkylation, cyclization (89% yield for the cyclization step alone with methanesulfonic acid), reduction, oxidation, hydrogenation, and exhaustive methylation — a minimum of 6 discrete synthetic operations to access the functionalized core [2]. The gold-catalyzed domino approach reduces the step count from ≥6 to 1 for the core assembly, representing a step-economy improvement of approximately 83%.
| Evidence Dimension | Number of synthetic steps to assemble the chrysenone B/C ring core |
|---|---|
| Target Compound Data | 1 preparative step (gold-catalyzed domino process; AuCl₃, benzopyrylium intermediate, intramolecular [3+2] cycloaddition) |
| Comparator Or Baseline | ≥6 steps (Collins & Cullen route: alkylation, methanesulfonic acid cyclization [89% yield step], Clemmensen reduction [52% yield], DDQ oxidation [70% yield], hydrogenation, exhaustive methylation [49% yield for final step]) |
| Quantified Difference | Step-count reduction of ~83% (1 step vs. ≥6 steps); intermediate yields: 89%, 52%, 70%, 49% for individual steps in multi-step route vs. single-step domino |
| Conditions | Gold-catalyzed domino: AuCl₃, CH₂Cl₂ or similar solvent, ambient to mild heating. Multi-step: CH₃SO₃H, Zn-Hg/HCl, DDQ, H₂/Pd-C, CH₃I/KOtBu. |
Why This Matters
For procurement, the gold-catalyzed route enables rapid access to chrysenone scaffolds with dramatically reduced time, solvent consumption, and purification burden, making Chrysen-6(5H)-one a strategically efficient building block compared to multi-step alternatives.
- [1] Hildebrandt, D.; Hüggenberg, W.; Kanthak, M.; Plöger, T.; Müller, I.M.; Dyker, G. A Gold-Catalyzed Domino Process to the Steroid Framework. J. Org. Chem. 2006, 71(18), 6728–6733. DOI: 10.1021/jo060606r. View Source
- [2] Collins, D.J.; Cullen, J.D. The Structure and Function of Estrogens. IX. Synthesis of the trans Isomer of 5,5,10b-Trimethyl-4b,5,6,10b,11,12-hexahydrochrysene-2,8-diol. Aust. J. Chem. 1988, 41(5), 735–744. DOI: 10.1071/CH9880735. View Source
